Methyl Varenicline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

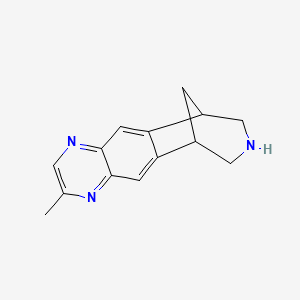

Methyl Varenicline (C₁₄H₁₅N₃, molecular weight: 225.29 g/mol) is a structural analog or impurity of varenicline, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist widely used for smoking cessation . While varenicline (marketed as Chantix® or Champix®) has been extensively studied for its therapeutic efficacy, this compound is primarily documented as a reference standard or impurity in pharmaceutical quality control contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Varenicline involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the cyclization of a precursor compound to form the core bicyclic structure.

Methylation: Introduction of the methyl group is typically achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Batch reactors: For controlled reaction conditions.

Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl Varenicline undergoes several types of chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Typically with reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for modifying the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Methyl Varenicline has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions.

Biology: Investigated for its effects on neurotransmitter release and receptor modulation.

Medicine: Explored for potential therapeutic uses beyond smoking cessation, such as in neuropsychiatric disorders.

Industry: Utilized in the development of new pharmacological agents.

Mechanism of Action

Methyl Varenicline exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding results in partial agonist activity, leading to moderate dopamine release. The compound also acts as an antagonist by blocking nicotine’s full agonist effects, thereby reducing cravings and withdrawal symptoms .

Comparison with Similar Compounds

Structural and Chemical Properties

Methyl Varenicline is compared below with varenicline and its derivatives based on molecular characteristics:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₁₅N₃ | 225.29 | Methyl-modified varenicline analog |

| Varenicline | C₁₃H₁₃N₃ | 211.27 | Parent compound; bicyclic benzazepine |

| Varenicline-d4 Dihydrochloride | C₁₃H₁₁D₄Cl₂N₃ | 288.21 | Deuterated form for analytical use |

| Varenicline Carbamoyl β-D-Glucuronide | C₂₀H₂₀N₃O₈ | 430.39 | Glucuronidated metabolite for excretion |

Key Observations :

- Deuterated analogs like Varenicline-d4 are used in mass spectrometry for pharmacokinetic studies, highlighting their role in analytical chemistry rather than therapeutic applications .

Pharmacological and Clinical Comparisons

Varenicline vs. This compound

- Efficacy: Varenicline demonstrates well-established efficacy in smoking cessation, with a 48% continuous quit rate at 1.0 mg twice daily (vs. 17.1% for placebo) .

- Mechanism: Varenicline’s partial agonism at α4β2 nAChRs reduces nicotine craving and withdrawal .

Other Varenicline Derivatives

- Varenicline Carbamoyl β-D-Glucuronide : A major metabolite of varenicline, this compound facilitates renal excretion. Its glucuronidation reduces central nervous system penetration compared to the parent drug .

- Combination Therapies: Varenicline combined with nicotine replacement therapy (NRT) or naltrexone shows enhanced efficacy for smoking cessation and alcohol dependence, respectively .

Biological Activity

Methyl Varenicline, a derivative of the well-known smoking cessation aid varenicline, exhibits significant biological activity primarily through its action on nicotinic acetylcholine receptors (nAChRs). This compound is primarily recognized for its role in reducing nicotine dependence and managing withdrawal symptoms. This article delves into the biological mechanisms, efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound acts as a partial agonist at the α4β2 and α6β2 nAChR subtypes while functioning as a full agonist at the α7 subtype. This selective binding profile allows it to stimulate dopamine release in the brain, which is crucial for its effectiveness in treating nicotine addiction. The following table summarizes its receptor selectivity compared to other compounds:

| Compound | Receptor | Binding Affinity (Ki) | Agonist Type |

|---|---|---|---|

| This compound | α4β2 | 0.15 nM | Partial Agonist |

| Cytisine | α4β2 | 0.23 nM | Partial Agonist |

| Nicotine | α4β2 | 1.6 nM | Full Agonist |

Efficacy in Smoking Cessation

Clinical trials have demonstrated that this compound significantly increases smoking cessation rates compared to placebo. For instance, a study involving 1,927 smokers revealed that those treated with this compound had a continuous abstinence rate of 44% compared to 18% in the placebo group after 12 weeks of treatment .

Case Study: CHOICES Study

The CHOICES study evaluated the effectiveness of varenicline (and by extension, its derivatives) in real-world settings across four European countries. Key findings included:

- Participants : 566 smokers

- Quit Rate : 64.6% achieved smoking cessation by week 12

- Adverse Events : Most common were nausea (8.9%) and insomnia (2.9%) .

Neuroprotective Effects

Recent research indicates that this compound may possess neuroprotective properties. In animal models, it was shown to mitigate hyperactivity induced by neurotoxic agents without directly affecting dopamine levels, suggesting a protective mechanism against dopaminergic neurotoxicity .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects, predominantly gastrointestinal issues such as nausea and insomnia. A meta-analysis indicated no significant increase in neuropsychiatric events compared to placebo, although caution is advised for individuals with a history of psychiatric disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to characterize Methyl Varenicline’s binding affinity at nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Use radioligand displacement assays with tritiated cytisine or epibatidine as competitive ligands in striatal synaptosome preparations. Include concentration-response curves (0.1 nM–10 µM range) and validate results with positive controls (e.g., nicotine) and negative controls (e.g., α7 nAChR-specific antagonists). Measure dopamine release via HPLC to confirm functional agonism/antagonism . For reproducibility, document buffer composition (e.g., Krebs–Henseleit buffer) and pre-incubation protocols per guidelines for receptor binding studies .

Q. How should researchers design in vitro assays to evaluate partial agonist activity of this compound?

Methodological Answer:

- Model System : Use rat or monkey striatal synaptosomes to preserve native receptor stoichiometry.

- Controls : Include full agonists (nicotine) and antagonists (mecamylamine) to establish assay dynamic range.

- Outcome Metrics : Quantify dopamine release via amperometry or HPLC, normalizing data to baseline and maximal agonist response.

- Validation : Repeat experiments across 3–5 biological replicates to account for interspecies variability .

Q. Which animal models are optimal for preclinical efficacy studies of this compound in nicotine dependence?

Methodological Answer:

- Rodent Models : Use nicotine self-administration paradigms in rats to assess reward modulation. Measure withdrawal symptoms (e.g., somatic signs, anxiety in elevated plus maze) after chronic exposure.

- Non-Human Primates : Employ operant conditioning in monkeys for translational relevance. Key outcomes include nicotine intake reduction and neurochemical changes (e.g., striatal dopamine via microdialysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo behavioral outcomes for this compound?

Methodological Answer:

- Pharmacokinetic Analysis : Measure plasma and brain concentrations of this compound using LC-MS/MS to verify target engagement.

- Receptor Desensitization : Assess time-dependent effects via electrophysiology (e.g., patch-clamp on α4β2 nAChR-expressing cells).

- Behavioral Pharmacology : Conduct dose-ranging studies with pre-treatment intervals to account for kinetic differences. Cross-validate with knockout models lacking specific nAChR subunits .

Q. What advanced structural techniques are suitable for studying this compound’s interaction with nAChR subtypes?

Methodological Answer:

- Cryo-Electron Microscopy (Cryo-EM) : Resolve binding conformations of this compound in complex with α4β2 nAChRs at near-atomic resolution.

- Mutagenesis Studies : Identify critical receptor residues by alanine scanning and compare binding kinetics (e.g., Kd) via surface plasmon resonance.

- Computational Modeling : Perform molecular dynamics simulations to predict binding stability and allosteric effects .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound on dopamine release kinetics?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal log-dose response model (Y=Bottom+(Top−Bottom)/(1+10LogEC50−X)) using software like GraphPad Prism.

- Time-Series Analysis : Apply mixed-effects models to account for repeated measurements in longitudinal studies.

- Power Analysis : Predefine sample sizes based on pilot data (α = 0.05, β = 0.2) to ensure robustness .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical studies of this compound?

Methodological Answer:

- IACUC Compliance : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and randomization.

- Data Transparency : Publish raw datasets (e.g., electrophysiology traces, HPLC chromatograms) in supplementary materials with metadata annotations .

Q. What strategies enhance reproducibility in synthesizing and characterizing this compound analogs?

Methodological Answer:

- Synthetic Protocols : Document reaction conditions (temperature, catalysts) and purification steps (HPLC gradients, column specifications).

- Analytical Validation : Provide 1H/ 13C NMR spectra, high-resolution mass spectrometry data, and ≥95% purity thresholds.

- Interlab Collaboration : Share compound samples with independent labs for pharmacological replication .

Properties

Molecular Formula |

C14H15N3 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

6-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C14H15N3/c1-8-5-16-13-3-11-9-2-10(7-15-6-9)12(11)4-14(13)17-8/h3-5,9-10,15H,2,6-7H2,1H3 |

InChI Key |

SYUMLVIBVORUHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.